KRAS Binding Affinity Compared to GTP and GTPγS
In a SOScat-catalyzed nucleotide exchange assay using 15 nM KRAS WT, the non-hydrolyzable GTP analogs exhibited rank-order affinity as follows: GTP (EC50 = 7.9 ± 0.6 nM) ≈ GTPγS (EC50 = 11.7 ± 0.8 nM) > GMP-PNP (EC50 = 71.2 ± 9.3 nM) > GMP-PCP (EC50 = 542 ± 38 nM) > GMP (EC50 = 101 ± 8 µM) [1]. GMP-PNP (guanosine 5′-(imidodiphosphate) tetralithium) thus displays approximately 9-fold lower apparent affinity than the natural GTP ligand and approximately 6-fold lower affinity than GTPγS, the most commonly employed non-hydrolyzable GTP surrogate. This differential should be factored into experimental design when selecting the nucleotide analog for KRAS loading: GTPγS may be preferred when maximal binding occupancy at lower concentrations is critical, whereas GMP-PNP may be chosen for studies requiring the imido-bridge-specific conformation or when reduced KRAS thermal stability is desired (see Evidence_Item 2 below) [2]. Importantly, these quantitative differences contradict the common assumption that GMP-PNP and GTPγS are functionally interchangeable in RAS biology.
| Evidence Dimension | EC50 for KRAS WT nucleotide exchange (SOScat-catalyzed; Protein-Probe readout) |
|---|---|
| Target Compound Data | GMP-PNP EC50 = 71.2 ± 9.3 nM |
| Comparator Or Baseline | GTP EC50 = 7.9 ± 0.6 nM; GTPγS EC50 = 11.7 ± 0.8 nM; GMP-PCP EC50 = 542 ± 38 nM; GMP EC50 = 101 ± 8 µM |
| Quantified Difference | GMP-PNP requires 6.1-fold higher concentration vs. GTPγS; 9.0-fold higher vs. GTP |
| Conditions | 15 nM KRAS WT; SOScat-catalyzed nucleotide exchange; Protein-Probe thermal shift readout |
Why This Matters
For procuring KRAS-loading reagents, knowing the precise affinity differential enables researchers to select the optimal analog for their concentration range; GMP-PNP loading requires substantially higher nucleotide concentrations (≥300 µM) to achieve full KRAS stabilization compared to GTPγS (10 µM suffices).
- [1] Kopra K, et al. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. Int J Mol Sci. 2022;23(13):7095. Table S2 and Figure 3A: EC50 values for nucleotide exchange. View Source
- [2] Kopra K, et al. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. Int J Mol Sci. 2022;23(13):7095. GMP-PNP is the most widely used GTP analog due to its resistance to hydrolysis. View Source
